

Application Notes and Protocols: The Use of Tetrahydrothiophene-2-carbonitrile in Organic Synthesis

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Compound of Interest

Compound Name: Tetrahydrothiophene-2-carbonitrile

Cat. No.: B050589

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Introduction

Tetrahydrothiophene-2-carbonitrile is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. The tetrahydrothiophene scaffold is a recurring motif in a variety of natural products and synthetic drugs, valued for its influence on molecular conformation and physicochemical properties. The presence of a nitrile group at the 2-position provides a reactive handle for a wide array of chemical transformations, making it a valuable intermediate for the synthesis of diverse molecular architectures.

These application notes provide an overview of the synthesis and key reactions of **Tetrahydrothiophene-2-carbonitrile**, complete with detailed experimental protocols for its derivatization.

Synthesis of the Tetrahydrothiophene Core

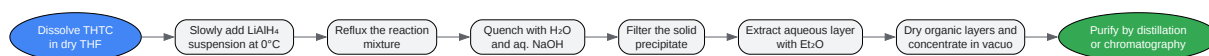
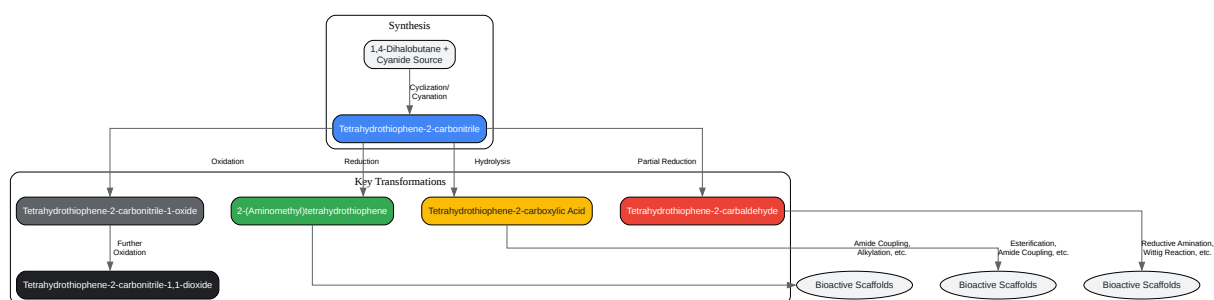
While specific, high-yield synthetic routes directly to unsubstituted **Tetrahydrothiophene-2-carbonitrile** are not extensively documented in peer-reviewed literature, the tetrahydrothiophene core can be constructed through several established methods. A common approach involves the reaction of a 1,4-bifunctionalized butane with a sulfur source. For

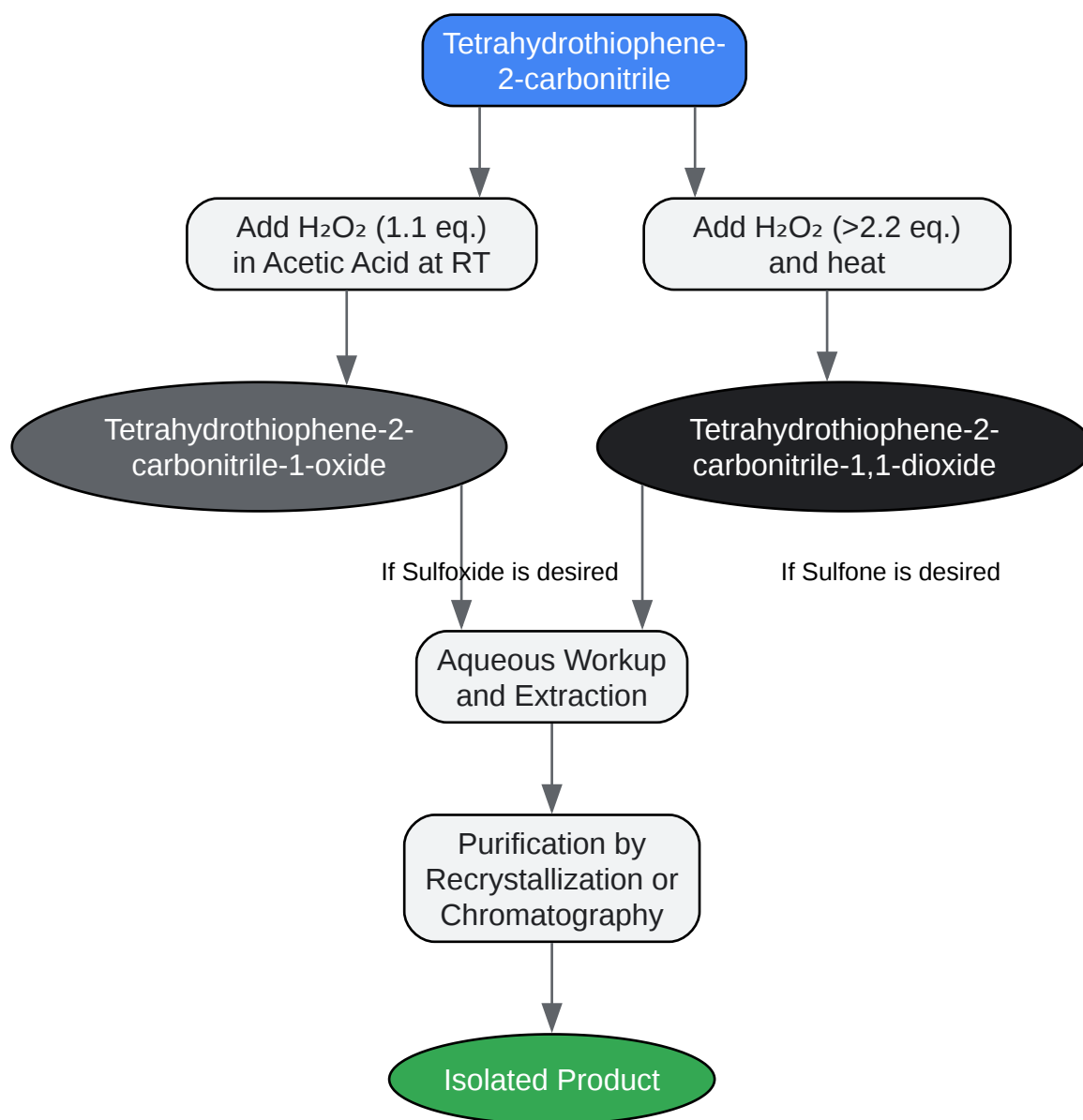
instance, the reaction of 1,4-dichlorobutane with sodium sulfide provides a direct route to the parent tetrahydrothiophene ring system. The introduction of the 2-carbonitrile group can be envisioned through the cyanation of an α -halotetrahydrothiophene or via lithiation at the α -position followed by quenching with a cyanating agent.

Key Synthetic Transformations of Tetrahydrothiophene-2-carbonitrile

The reactivity of **Tetrahydrothiophene-2-carbonitrile** is primarily centered around the nitrile functionality and the sulfur atom within the heterocyclic ring. These reactive sites allow for a range of synthetic modifications to generate diverse derivatives.

A general workflow for the utilization of **Tetrahydrothiophene-2-carbonitrile** is outlined below:





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